molecular formula Mg2O7V2-10 B083262 Magnesium vanadium oxide (MgV2O6) CAS No. 13573-13-2

Magnesium vanadium oxide (MgV2O6)

Cat. No. B083262
M. Wt: 262.49 g/mol
InChI Key: UQTWTHDGOFVKGC-UHFFFAOYSA-N
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Patent
USRE036117

Procedure details

Early studies of vanadium hot corrosion recognized that the accelerated oxidation associated with the presence of liquid V2O5 could be attenuated if the melting point of the reaction products could be raised above the temperature inside a gas turbine engine. Researchers found that certain compounds, such as metal oxides, react with V2O5 to form refractory vanadates. To date, numerous additives have been evaluated for their effectiveness in inhibiting vanadium hot corrosion. Currently, magnesium-containing compounds (e.g., MgSO4) are widely used in the industry because they can decompose to magnesium oxide (MgO). which in turn reacts with V2O5 to form magnesium vanadate (Mg3 (VO4) 2). Magnesium vanadate has a melting point of 1150° C. For reasons that are not well understood however, MgSO4 is not particularly effective in inhibiting sodium vanadate corrosion. In addition, sulfur, such as from sodium sulfates in the compressor and SO2 from the fuel, greatly reduces the effectiveness of the MgO formed from MgSO4 because MgO reacts preferentially with the sulfur to form MgSO4 rather than with V2O5 to form magnesium vanadate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[V:1].[Mg:2].[O-:3]S([O-])(=O)=O.[Mg+2].[O-2:9].[Mg+2]>>[O-2:3].[O-2:9].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[O-2:3].[Mg+2:2].[Mg+2:2].[V:1].[V:1] |f:2.3,4.5,6.7.8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[V]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which in turn reacts with V2O5

Outcomes

Product
Name
Type
product
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[V].[V]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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